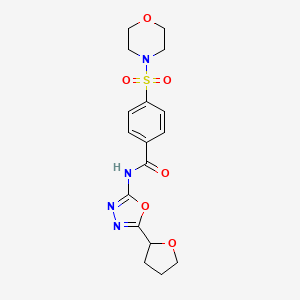

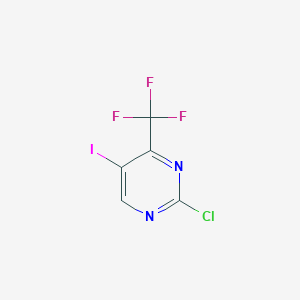

![molecular formula C17H15FN4OS B2487981 Benzo[c][1,2,5]thiadiazol-5-yl(4-(4-fluorophenyl)piperazin-1-yl)methanone CAS No. 1203059-06-6](/img/structure/B2487981.png)

Benzo[c][1,2,5]thiadiazol-5-yl(4-(4-fluorophenyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-(4-fluorophenyl)piperazin-1-yl)methanone, also known as BTD-001, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of benzothiadiazole derivatives, which have been extensively studied for their pharmacological properties.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Design and Synthesis for Antimycobacterial Activity : Compounds with a benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold have been identified as promising chemotypes against Mycobacterium tuberculosis, with some derivatives exhibiting low cytotoxicity and high therapeutic indices (Pancholia et al., 2016).

Antimicrobial Activity of Pyridine Derivatives : The antimicrobial activity of pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid was investigated, showing variable and modest activity against bacterial and fungal strains (Patel et al., 2011).

Anticonvulsant Applications

- Synthesis as Anticonvulsant Agents : Novel derivatives synthesized from benzo[d]isoxazol-3-yl compounds demonstrated significant anticonvulsant activities, highlighting the therapeutic potential of such structures (Malik & Khan, 2014).

Photophysical and Biological Interaction Studies

- Photophysical Properties and Biomolecule Interaction : Hybrid molecules containing benzo[c][1,2,5]thiadiazole structures were synthesized and analyzed for their photophysical properties and interactions with biomolecules like DNA and HSA, offering insights into their potential biological applications (Neto et al., 2020).

Molecular Synthesis and Characterization

- Molecular Synthesis and Anticancer Activity : Thiophene-containing 1,3-diarylpyrazole derivatives were synthesized and evaluated for their anticancer activity against various human cancer cells, demonstrating promising inhibitory effects and suggesting potential for further development (Inceler et al., 2013).

Mécanisme D'action

Target of Action

Benzo[c][1,2,5]thiadiazol-5-yl(4-(4-fluorophenyl)piperazin-1-yl)methanone is a complex compound with a specific set of targets. The primary targets of this compound are protein tyrosine phosphatase 1B (PTP1B) and SHP2 . These proteins play crucial roles in cellular signaling pathways, regulating a variety of cellular processes.

Mode of Action

The compound interacts with its targets, PTP1B and SHP2, by inhibiting their activity . This inhibition alters the normal functioning of these proteins, leading to changes in the cellular signaling pathways they are involved in.

Analyse Biochimique

Biochemical Properties

Benzo[c][1,2,5]thiadiazol-5-yl(4-(4-fluorophenyl)piperazin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with electron donor-acceptor systems, which are crucial in photovoltaic applications and fluorescent sensors . The nature of these interactions involves the compound acting as an electron acceptor, which can influence the electron flow in biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can act as a fluorescent sensor or bioimaging probe for lipid droplets, mitochondria, and plasma membranes . This indicates its potential in altering cellular processes and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s electron-accepting properties play a crucial role in its mechanism of action, influencing the electron flow and redox reactions within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it is air-, thermo-, and photostable, which means it maintains its properties over time . Long-term effects on cellular function have been observed, indicating its potential for sustained biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s electron-accepting properties play a significant role in its involvement in redox reactions and other metabolic processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects. This localization is essential for its role as a fluorescent sensor or bioimaging probe .

Propriétés

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-(4-fluorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4OS/c18-13-2-4-14(5-3-13)21-7-9-22(10-8-21)17(23)12-1-6-15-16(11-12)20-24-19-15/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROHBZHRSNJPJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

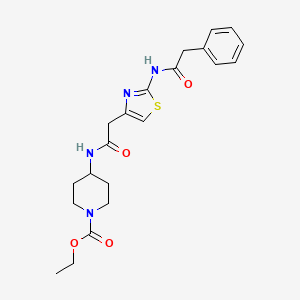

![N-(2-fluorophenyl)-2-(3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide](/img/structure/B2487903.png)

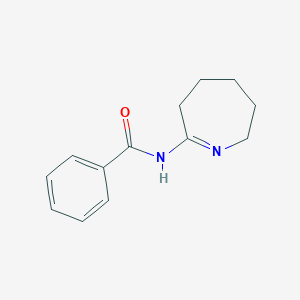

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2487904.png)

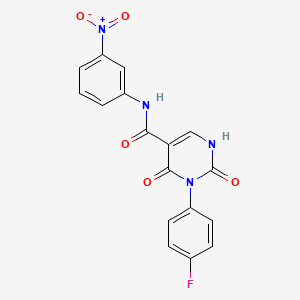

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487905.png)

![4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2487907.png)

![N-(3,5-ditert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2487910.png)

![3-(2-aminoethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2487912.png)

![3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2487915.png)

![4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/no-structure.png)